
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate
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Overview
Description
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate is a complex polymer formed from the monomers lauryl methacrylate, methyl methacrylate, and myristyl methacrylate. These monomers are methacrylate esters, which are widely used in the production of various polymers due to their ability to form strong, durable, and flexible materials. The polymer is known for its hydrophobic properties, making it useful in applications where water resistance is essential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymerization of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate typically involves free radical polymerization. This process can be carried out in an emulsion polymerization setup, where the monomers are dispersed in a water/ethanol mixture with a polymeric steric stabilizer like poly(vinyl pyrrolidone) and an initiator such as potassium peroxodisulfate . The reaction proceeds smoothly without the formation of coagulum, leading to particles with an average diameter below 1 μm .
Industrial Production Methods
In industrial settings, the production of this polymer often involves continuous emulsion polymerization processes. The monomers are fed into a reactor containing water, surfactants, and initiators. The polymerization occurs in the aqueous phase, and the resulting polymer particles are stabilized by surfactants and steric stabilizers. This method allows for the production of large quantities of polymer with consistent properties.
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the methacrylate ester groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of new ester or amide bonds.
Scientific Research Applications
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a stabilizer in emulsion polymerization.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrophobic coatings for medical implants and devices.
Industry: Applied in the production of water-resistant coatings, adhesives, and sealants.
Mechanism of Action
The polymer exerts its effects primarily through its hydrophobic properties. The methacrylate ester groups in the polymer backbone interact with hydrophobic surfaces, forming a protective barrier that repels water. This mechanism is particularly useful in applications where water resistance is crucial, such as coatings and sealants.
Comparison with Similar Compounds
Similar Compounds
Lauryl methacrylate: A monomer used in the production of hydrophobic polymers.
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA), known for its transparency and durability.
Myristyl methacrylate: Similar to lauryl methacrylate but with a longer alkyl chain, providing enhanced hydrophobic properties.
Uniqueness
The combination of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate in a single polymer provides a unique balance of hydrophobicity, flexibility, and durability. This makes the polymer particularly suitable for applications requiring a combination of these properties, such as in advanced coatings and biomedical devices.
Properties
CAS No. |
68171-50-6 |
---|---|
Molecular Formula |
C39H72O6 |
Molecular Weight |
637 g/mol |
IUPAC Name |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-16H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3 |
InChI Key |
KTVOBDDWHYVTMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
68171-50-6 | |
Origin of Product |
United States |
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